2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate
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Overview
Description
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro and phenylsulfonyl groups. The final step involves the formation of the acetate ester.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated indole is reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group.
Esterification: Finally, the amino group of the indole derivative is reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromo-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
- 2-((5-Methyl-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
- 2-((5-Fluoro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate
Uniqueness
2-((5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)amino)-2-oxoethyl acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The phenylsulfonyl group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
918493-28-4 |
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Molecular Formula |
C18H15ClN2O5S |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
[2-[[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C18H15ClN2O5S/c1-11(22)26-10-16(23)21-18-17(14-9-12(19)7-8-15(14)20-18)27(24,25)13-5-3-2-4-6-13/h2-9,20H,10H2,1H3,(H,21,23) |
InChI Key |
WUMIVRCNHYUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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